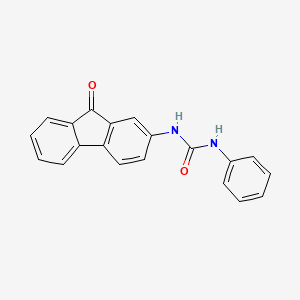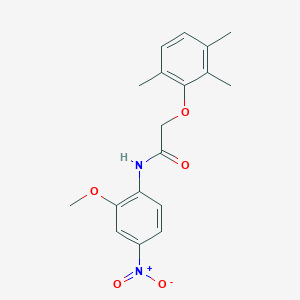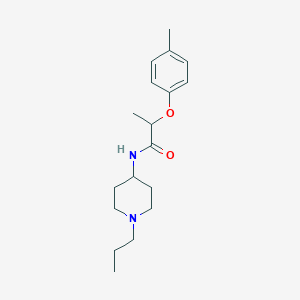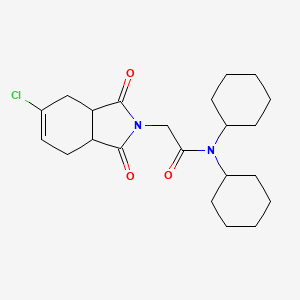
N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea, also known as FPU-1, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In neuroprotection, N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea has been shown to protect neurons from oxidative stress and prevent neuronal death. In anti-inflammatory therapy, N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea is not fully understood. However, it has been suggested that N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea exerts its effects by inhibiting the activity of various enzymes and signaling pathways involved in cell growth, survival, and inflammation.
Biochemical and Physiological Effects:
N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea has been shown to have various biochemical and physiological effects. In cancer cells, N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea induces apoptosis and inhibits cell proliferation by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. In neurons, N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea protects against oxidative stress and prevents neuronal death by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species. In inflammatory cells, N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea in lab experiments is its potent activity against cancer cells, neurons, and inflammatory cells. Another advantage is its synthetic nature, which allows for easy modification and optimization of its chemical structure. However, one limitation of using N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea in lab experiments is its potential toxicity, which requires careful evaluation and monitoring.
Future Directions
There are several future directions for the study of N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure to improve its potency and selectivity. Additionally, N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea could be tested in animal models to evaluate its efficacy and safety in vivo. Finally, N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea could be used as a lead compound for the development of novel drugs with improved therapeutic potential.
Synthesis Methods
N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea can be synthesized using a two-step method. The first step involves the reaction of 9-oxo-9H-fluorene-2-carboxylic acid with thionyl chloride to form 9-chloro-9H-fluorene-2-carbonyl chloride. The second step involves the reaction of 9-chloro-9H-fluorene-2-carbonyl chloride with phenylurea to form N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea.
properties
IUPAC Name |
1-(9-oxofluoren-2-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-19-17-9-5-4-8-15(17)16-11-10-14(12-18(16)19)22-20(24)21-13-6-2-1-3-7-13/h1-12H,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZKOAIQLRYOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9-Oxofluoren-2-yl)-3-phenylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B5236238.png)

![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5236256.png)

![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236270.png)
![N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide](/img/structure/B5236277.png)
![1-(2-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236278.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3-methoxybenzohydrazide](/img/structure/B5236281.png)

![1-(4-morpholinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5236300.png)
![1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5236308.png)
![diethyl [4-(4-methoxyphenoxy)butyl]malonate](/img/structure/B5236312.png)

![N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5236316.png)